molecular formula C27H19ClN2O5 B11399009 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399009
M. Wt: 486.9 g/mol
InChI Key: OOBPHRSQCPIHSG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzofuran, chromene, and chlorophenyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with an activated ester or acid chloride derivative of the benzofuran core.

    Formation of the Chromene Ring: The chromene ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under basic conditions.

    Final Coupling Reaction: The final step involves coupling the benzofuran-chlorophenyl intermediate with the chromene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up reaction volumes: Ensuring consistent mixing and temperature control.

    Using continuous flow reactors: To improve reaction efficiency and yield.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other benzofuran and chromene derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of benzofuran, chromene, and chlorophenyl groups in a single molecule.
  • Reactivity : Unique reactivity patterns due to the presence of multiple functional groups.
  • Applications : Broader range of applications in various scientific fields compared to simpler analogs.

Properties

Molecular Formula

C27H19ClN2O5

Molecular Weight

486.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H19ClN2O5/c1-14-11-15(2)23-19(31)13-22(34-21(23)12-14)26(32)30-24-18-5-3-4-6-20(18)35-25(24)27(33)29-17-9-7-16(28)8-10-17/h3-13H,1-2H3,(H,29,33)(H,30,32)

InChI Key

OOBPHRSQCPIHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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